molecular formula C6H4FNO2 B1287997 4-Fluoropicolinic acid CAS No. 886371-78-4

4-Fluoropicolinic acid

Cat. No. B1287997
CAS RN: 886371-78-4
M. Wt: 141.1 g/mol
InChI Key: DOJINJNLDNIFBN-UHFFFAOYSA-N
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Description

4-Fluoropicolinic acid is an organic compound with the chemical formula C6H4FN2O2 . It is a heterocyclic organic compound . The compound appears as a white crystalline solid .


Molecular Structure Analysis

The molecular weight of 4-Fluoropicolinic acid is 141.0999 g/mol . The molecular formula is C6H4FNO2 . The IUPAC name for this compound is 4-fluoropyridine-2-carboxylic acid . The canonical SMILES representation is C1=CN=C(C=C1F)C(=O)O .


Physical And Chemical Properties Analysis

4-Fluoropicolinic acid has a boiling point of 292.3ºC at 760 mmHg . The density of this compound is 1.419 g/cm³ . It has 1 hydrogen bond donor and 4 hydrogen bond acceptors .

Scientific Research Applications

Anticancer Agent Development

4-Fluoropicolinic acid: has been studied for its potential use in the development of anticancer agents. Research has shown that fluorinated derivatives of picolinic acid, when used in rhenium (I) tricarbonyl complexes, exhibit significant in vitro anticancer activities . These complexes have been tested against various cancer cell lines, including lung cancer cells, and have shown promising results as potential therapeutic agents.

Fluorescence Microscopy

In the field of fluorescence microscopy, 4-Fluoropicolinic acid could play a role as a fluorophore or as part of a fluorophore-labeled probe . Fluorescence microscopy is a critical imaging technique in biological research, and the development of new fluorescent compounds is essential for advancing this field. The unique properties of fluorinated compounds make them suitable candidates for creating more stable and specific imaging tools.

Nucleic Acid Therapeutics

Modified nucleic acids, or xeno nucleic acids (XNAs), are an emerging class of therapeutics with enhanced stability and activity4-Fluoropicolinic acid could contribute to this field by being part of modified nucleotides that improve the stability and pairing properties of these therapeutic nucleic acids . This could lead to the development of next-generation therapeutics with better performance in clinical settings.

Synthetic Organic Chemistry

As a fluorinated building block, 4-Fluoropicolinic acid is valuable in synthetic organic chemistry . Its inclusion in synthetic pathways can introduce fluorine atoms into target molecules, which is highly desirable for pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts, such as increased lipophilicity and metabolic stability.

Hydrogen Bond Network Studies

The study of hydrogen bond networks is crucial for understanding molecular interactions4-Fluoropicolinic acid can be part of compounds that form unique hydrogen bond networks, which are of interest in structural biology and chemistry . These studies can lead to insights into the behavior of molecules in various environments and contribute to the design of new drugs and materials.

Safety And Hazards

When handling 4-Fluoropicolinic acid, it is advised to avoid contact with skin and eyes. Formation of dust and aerosols should also be avoided .

properties

IUPAC Name

4-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJINJNLDNIFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592834
Record name 4-Fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoropicolinic acid

CAS RN

886371-78-4
Record name 4-Fluoro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886371-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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